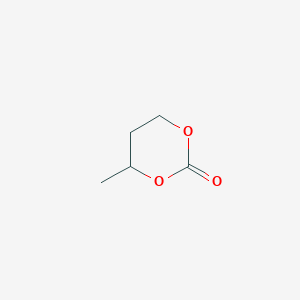
4-メチル-1,3-ジオキサン-2-オン
概要
説明
4-Methyl-1,3-dioxan-2-one is an organic compound with the molecular formula C₅H₈O₃ It is a six-membered heterocyclic compound containing two oxygen atoms and one methyl group attached to the ring
科学的研究の応用
4-Methyl-1,3-dioxan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential use in drug delivery systems and as a biodegradable polymer component.
Medicine: Explored for its biocompatibility and potential use in medical devices and tissue engineering.
作用機序
Target of Action
This compound is a type of cyclic carbonate and is primarily used in chemical reactions as a reagent .
Mode of Action
The mode of action of 4-Methyl-1,3-dioxan-2-one is primarily through its involvement in various chemical reactions. It can undergo conformational transformations , which may influence its interaction with other compounds in a reaction mixture.
Biochemical Pathways
It’s known that this compound can participate in various chemical reactions, potentially influencing multiple biochemical pathways .
Pharmacokinetics
As a chemical reagent, its bioavailability would depend on the specific conditions of the reaction it’s involved in .
Result of Action
The molecular and cellular effects of 4-Methyl-1,3-dioxan-2-one’s action would depend on the specific reactions it’s involved in. As a reagent, it could contribute to the synthesis of various compounds .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-dioxan-2-one can be synthesized through the reaction of formaldehyde and 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 4-Methyl-1,3-dioxan-2-one often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions: 4-Methyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine (Py), or peracids like MCPBA.
Reduction: LiAlH₄, NaBH₄, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or carboxylic acids, while reduction may produce alcohols.
類似化合物との比較
1,3-Dioxane: A six-membered ring with two oxygen atoms but without the methyl group.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
Meldrum’s Acid: A compound with similar reactivity but different structural properties.
Uniqueness: 4-Methyl-1,3-dioxan-2-one is unique due to the presence of the methyl group, which can influence its reactivity and stability. This structural feature distinguishes it from other similar compounds and can affect its applications in various fields.
特性
IUPAC Name |
4-methyl-1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQEUFSGODEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458233 | |
| Record name | 1,3-dioxan-2-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17361-58-9 | |
| Record name | 1,3-dioxan-2-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















